3-Bromo-4-iodo-2,5-dimethoxyphenol
Overview
Description
3-Bromo-4-iodo-2,5-dimethoxyphenol is a chemical compound with the molecular formula C8H8BrIO3 and a molecular weight of 358.96 g/mol. It is related to other compounds such as 4-Bromo-2,5-dimethoxy-phenol and 3-Bromo-4-methoxyphenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromo, iodo, and two methoxy substituents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, related compounds such as 2-bromo-3-methoxythiophene have been studied for their reaction mechanisms .Scientific Research Applications
Synthesis and Body Distribution in Drug Research
3-Bromo-4-iodo-2,5-dimethoxyphenol and its derivatives have been explored in the synthesis of various iodine-131 labeled drugs. These compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, have been synthesized and studied for their body distribution in animal models. The research found notable differences in the concentration of these compounds in the lungs of rats, and gamma-ray scintigraphs indicated uptake by the brain, suggesting potential applications in brain scanning and nuclear medicine (Braun et al., 1977).
Analytical Chemistry and Forensic Toxicology
The compound has been included in studies for the simultaneous analysis of phenethylamine-type designer drugs. This research is crucial in forensic toxicology, providing data for screening, identification, and quantification of such drugs in seized substances (Kanai et al., 2008).
Receptor Binding Studies in Neuropharmacology
The derivative 4-iodo-2,5-dimethoxyphenylethylamine, related to this compound, has been studied for its binding affinity to 5-HT(2A) receptors. These studies have implications in understanding the neuropharmacological effects of such compounds and their potential therapeutic applications (Dowd et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-iodo-2,5-dimethoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO3/c1-12-5-3-4(11)8(13-2)6(9)7(5)10/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCWNCAASGHMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.